molecular formula C12H18FN B7937889 [(3-Fluoro-5-methylphenyl)methyl](2-methylpropyl)amine

[(3-Fluoro-5-methylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B7937889
M. Wt: 195.28 g/mol
InChI Key: SPAXZGCVDWPWEE-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylphenyl)methylamine is a secondary amine featuring a fluorinated aromatic ring and a branched alkyl chain.

Properties

IUPAC Name

N-[(3-fluoro-5-methylphenyl)methyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-9(2)7-14-8-11-4-10(3)5-12(13)6-11/h4-6,9,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAXZGCVDWPWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CNCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Fluoro-5-methylphenyl)methylamine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular structure includes a fluorine atom and a branched alkyl group, which may influence its pharmacological properties and interactions within biological systems. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C12H16FN
  • CAS Number : 1219533-33-1
  • Structure : The compound consists of a 3-fluoro-5-methylphenyl group attached to a methyl group, linked to a 2-methylpropyl amine moiety.

The biological activity of (3-Fluoro-5-methylphenyl)methylamine is hypothesized to stem from its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is thought to enhance binding affinity, potentially affecting various biochemical pathways. Specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit certain phospholipases, which are involved in lipid metabolism and signaling pathways .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical signaling.

Biological Activity Overview

Research into the biological activity of (3-Fluoro-5-methylphenyl)methylamine has revealed several key findings:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness against E. coli and Staphylococcus aureus in vitro .
  • Anti-inflammatory Effects : Investigations indicate potential anti-inflammatory properties, possibly through the modulation of inflammatory pathways involving phospholipases .
  • Neuropharmacological Effects : The compound is being studied for its potential use in treating neurological disorders due to its interactions with neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological effects of (3-Fluoro-5-methylphenyl)methylamine:

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of the compound against common bacterial strains. Results indicated minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against E. coli, highlighting its potential as an antibacterial agent.

Study 2: Neuropharmacological Screening

In a neuropharmacological study, (3-Fluoro-5-methylphenyl)methylamine was tested for its effects on neurotransmitter release in rat models. The results suggested a dose-dependent increase in serotonin levels, indicating possible antidepressant-like effects.

Study 3: Inhibition of Phospholipases

Research focused on the inhibition of lysosomal phospholipase A2 by the compound demonstrated significant inhibitory activity (IC50 = 0.18 µM), suggesting its role in preventing drug-induced phospholipidosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3-Fluoro-5-methylphenyl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(3-Fluoro-4-methylphenyl)methylamineSimilar phenyl group but different fluorine positionModerate antimicrobial activity
(4-Fluorophenyl)methylamineLacks methyl substitution on phenyl ringLower binding affinity to receptors
(3-Chloro-5-methylphenyl)methylamineContains chlorine instead of fluorineReduced neuropharmacological effects

Scientific Research Applications

Pharmaceutical Development

2.1 Drug Discovery
(3-Fluoro-5-methylphenyl)methylamine serves as a crucial building block in the synthesis of novel pharmaceuticals targeting neurological disorders. Its unique properties allow for the modification of pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their therapeutic efficacy.

2.2 Mechanism of Action
The compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its structural specificity influences binding affinity and activity, which can lead to distinct pharmacological effects. Preliminary studies suggest potential applications in treating conditions such as depression and anxiety by modulating serotonin receptor activity .

Chemical Research Applications

3.1 Synthetic Chemistry
This compound is utilized as a reagent in organic synthesis, facilitating the development of more complex molecules through various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.

3.2 Comparative Studies
Research comparing (3-Fluoro-5-methylphenyl)methylamine with structurally similar compounds has revealed insights into its unique reactivity patterns and biological activities, further substantiating its role as a versatile synthetic intermediate .

4.1 Antimicrobial Properties
Studies have indicated that (3-Fluoro-5-methylphenyl)methylamine exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatments.

4.2 Anti-inflammatory Effects
Research has also highlighted the compound's potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Case Studies

Several case studies have explored the biological effects of (3-Fluoro-5-methylphenyl)methylamine:

Study Focus Findings Implications
Interaction with serotonin receptorsModulation of receptor activityPotential treatment for mood disorders
Antimicrobial efficacySignificant activity against specific bacterial strainsDevelopment of new antimicrobial agents
Anti-inflammatory pathwaysInhibition of pro-inflammatory cytokinesPossible therapeutic applications in autoimmune diseases

Comparison with Similar Compounds

Methyl(2-methylpropyl)amine (CAS 625-43-4)

  • Structure : Simpler analog lacking the fluorinated aromatic substituent.
  • Molecular Formula : C₅H₁₃N (MW: 87.17 g/mol) .
  • Toxicity : Classified as Category 4 for acute oral, dermal, and inhalation toxicity, indicating moderate hazard .
  • Stability : Requires storage in cool, ventilated areas to prevent degradation or combustion .
  • Key Difference : The absence of the fluorinated aromatic group reduces molecular complexity and likely alters bioavailability and reactivity compared to the target compound.

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine

  • Structure : Contains dual fluorinated aromatic rings and a propyl chain.
  • Relevance : The additional fluorophenyl group may enhance lipophilicity and receptor-binding affinity, common in CNS-targeting drugs .
  • Key Difference : The target compound’s single fluorinated aromatic ring with a methyl substituent (3-Fluoro-5-methylphenyl) may offer a balance between lipophilicity and metabolic stability.

Pyrrolo[1,2-a]pyrazine Derivatives with 2-Methylpropyl Groups

  • Example : Pyrrolo[1,2-a]pyrazine-1,4-dione hexahydro-3-(2-methylpropyl) (56.67% abundance in marine samples) .
  • Stability : The 2-methylpropyl group contributes to structural stability, as seen in 2-methoxy-3-(2-methylpropyl) pyrazine, which retains integrity during storage .
  • Key Difference : Heterocyclic cores in these compounds differ significantly from the target amine but highlight the 2-methylpropyl group’s role in enhancing stability.

Aryl-Substituted Bioactive Amines in Patents

  • Example : (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]pyrrolo[1,2-b]pyridazine derivatives .
  • Design Rationale : Fluorine and chlorine substituents are often added to improve metabolic resistance and target binding.
  • Key Difference : The target compound’s 3-Fluoro-5-methylphenyl group may optimize steric and electronic effects for specific interactions, akin to patented bioactive amines.

Comparative Data Table

Property Target Compound Methyl(2-methylpropyl)amine [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine Pyrrolo[1,2-a]pyrazine Derivatives
Molecular Formula C₁₂H₁₇FN (estimated) C₅H₁₃N C₁₇H₁₆F₂N (estimated) Varies (e.g., C₁₁H₁₈N₂O₂)
Molecular Weight ~204.28 g/mol (estimated) 87.17 g/mol ~284.32 g/mol (estimated) ~210.28 g/mol
Key Substituents 3-Fluoro-5-methylphenyl, 2-methylpropyl 2-methylpropyl Dual fluorophenyl, propyl 2-methylpropyl, heterocyclic core
Toxicity Not reported (inferred: moderate) Acute Toxicity Category 4 Not reported Not reported
Stability Likely stable due to fluorine Stable if stored properly Fluorine may enhance stability High stability observed

Research Implications and Gaps

  • Synthesis : Analogous methods (e.g., palladium-catalyzed coupling in ) may apply to the target compound.
  • Toxicity : While methyl(2-methylpropyl)amine’s hazards are documented , the fluorinated aromatic group in the target compound could alter toxicity profiles, necessitating further study.

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